molecular formula C20H27NO2 B4311632 2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4311632
M. Wt: 313.4 g/mol
InChI Key: ZZNPGQANDYFMNC-UHFFFAOYSA-N
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Description

2-(1-Adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring an adamantyl group, which is known for its rigid, diamond-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in a dimethylformamide medium at room temperature . This method allows for the formation of the adamantyl moiety, which serves as an efficient building block for the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantanone derivatives, while reduction can produce adamantyl alcohols.

Scientific Research Applications

2-(1-Adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its adamantyl moiety. This rigid structure can disrupt enzyme activity by binding to active sites, thereby inhibiting their function. The compound’s hydrophobic nature also allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-12-2-3-16-17(4-12)19(23)21(18(16)22)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h2,13-17H,3-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNPGQANDYFMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-(1-adamantylmethyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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